
Sakuranetin
Overview
Description
Sakuranetin is a flavan-on, the 7-methoxy derivative of naringenin . It is found in Polymnia fruticosa and rice, where it acts as a phytoalexin . It has been reported in many other plants including Artemisia campestris, Boesenbergia pandurata, Baccharis spp., Betula spp., Juglans spp., and Rhus spp .
Synthesis Analysis
Sakuranetin is synthesized from its precursor naringenin . A de novo biosynthesis pathway of sakuranetin was constructed in engineered S. cerevisiae . After a series of heterogenous gene integration, a biosynthetic pathway of sakuranetin from glucose was successfully constructed . Another study used E. coli-E. coli co-cultures for the de novo biosynthesis of sakuranetin .
Molecular Structure Analysis
Sakuranetin has a molecular weight of 286.27 (C16H14O5) and consists of two fused rings, A and C, and a phenyl ring B, which is attached to the C ring at the C-2 position . It is characterized by the absence of a double bond between C2-C3 in the C ring, and also by the presence of a 5-hydroxy-7-methoxy substitution pattern in the A ring and a single 4′-hydroxyl group in ring B .
Chemical Reactions Analysis
Sakuranetin is synthesized from naringenin by naringenin 7-O-methyltransferase (NOMT) . The expression of the OsNOMT gene, a key enzyme in the biosynthesis of sakuranetin, was analyzed .
Physical And Chemical Properties Analysis
Sakuranetin has a molecular weight of 286.28 (C16H14O5) . It is a 7-methoxy derivative of naringenin .
Scientific Research Applications
Anticancer Activity
Sakuranetin has shown antiproliferative activity against human cell lines typical for B16BL6 melanoma, esophageal squamous cell carcinoma (ESCC), and colon cancer (Colo 320) .
Antiviral Activity
Sakuranetin exhibits antiviral activity towards human rhinovirus 3 and influenza B virus .
Antioxidant Properties
Sakuranetin has been reported to have antioxidant properties . It helps in neutralizing harmful free radicals in the body .
Antimicrobial Activity
Sakuranetin possesses antimicrobial activity , making it effective against a range of harmful microorganisms .
Anti-inflammatory Properties
Sakuranetin has been found to have anti-inflammatory properties . It can help reduce inflammation and associated pain .
Antiparasitic Activity
Sakuranetin shows antiparasitic activity , which means it can help combat various parasitic infections .
Antimutagenic Properties
Sakuranetin has antimutagenic properties , which means it can help protect the body from genetic mutations that could lead to diseases like cancer .
Antiallergic Properties
Sakuranetin has been reported to have antiallergic properties . It can help alleviate allergic reactions .
Mechanism of Action
Target of Action
Sakuranetin, a naturally derived 7-O-methylated flavonoid , primarily targets the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ in Helicobacter pylori . It also targets the clathrin-mediated endocytosis (CME) pathway in rice cells .
Mode of Action
Sakuranetin interacts with its targets and results in significant changes. It attenuates the endocytosis of various plasma membrane proteins and the fungal effector PWL2 . The inhibitory effect of sakuranetin is dosage-dependent and targets the CME pathway . This interaction leads to a decrease in the accumulation of the avirulence protein AvrCO39, which is taken up into rice cells by Magnaporthe oryzae .
Biochemical Pathways
Sakuranetin affects the biochemical pathways related to endocytosis. It attenuates the CME pathway, which is involved in the uptake of various plasma membrane proteins and fungal effectors into rice cells . This attenuation of CME by sakuranetin is sufficient to convey resistance against rice blast .
Pharmacokinetics
It is known that sakuranetin is a small molecule , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of sakuranetin’s action are diverse. It has been reported to have antioxidant, anti-inflammatory, antimycobacterial, antiviral, antifungal, antileishmanial, antitrypanosomal, glucose uptake stimulation, neuroprotective, antimelanogenic, and antitumor properties . In addition, sakuranetin has been shown to prevent pulmonary inflammation induced by air pollution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sakuranetin. For instance, in plants, sakuranetin functions as a phytoalexin and is released in response to different abiotic and biotic stresses such as UV-irradiation, jasmonic acid, cupric chloride, L-methionine, and the phytotoxin coronatine
Safety and Hazards
Future Directions
Sakuranetin has been widely reported for its diverse pharmacological benefits . It has potential for the development of new therapeutic agents to treat Leishmaniasis and Chagas diseases . Further evaluation of its pharmacokinetics and toxicological properties is warranted . In vivo studies or clinical investigations can be done for proving its effects as antioxidant and anti-inflammatory, antimelanogenic, and antitumor agent .
properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOJDHGQRNZXQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874774 | |
| Record name | Sakuranetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one | |
CAS RN |
2957-21-3 | |
| Record name | Sakuranetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sakuranetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',5-dihydroxy-7-methoxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





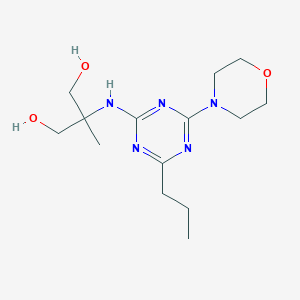
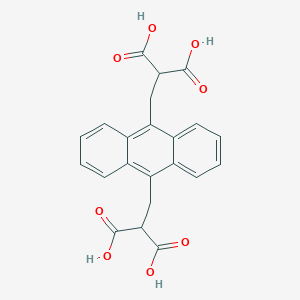
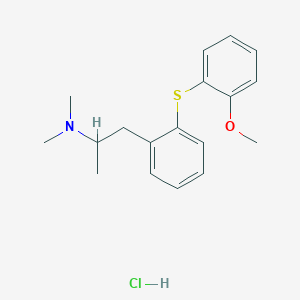




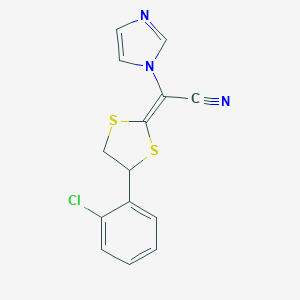

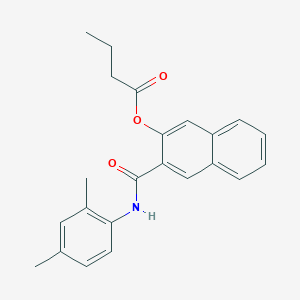
![(1R,3S,5E,7E,11S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-Hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B162480.png)
